1,2,3,4-Tetrahydrocyclopenta[b]indol-6-amine
Description
1,2,3,4-Tetrahydrocyclopenta[b]indol-6-amine is a bicyclic heterocyclic compound featuring a fused cyclopentane-indole scaffold with an amine group at the 6-position. This structure confers unique physicochemical properties, making it a valuable intermediate in medicinal chemistry, particularly for targeting serotonin receptors and related pathways . Its synthesis often involves functionalization at positions 2, 3, or 7, enabling diverse pharmacological applications .
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
1,2,3,4-tetrahydrocyclopenta[b]indol-6-amine |
InChI |
InChI=1S/C11H12N2/c12-7-4-5-9-8-2-1-3-10(8)13-11(9)6-7/h4-6,13H,1-3,12H2 |
InChI Key |
VHYZCAAHRKHAIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NC3=C2C=CC(=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydrocyclopenta[b]indol-6-amine can be achieved through various synthetic routes. One common method involves the Fischer indolisation reaction, where aryl hydrazines react with ketones under acidic conditions to form indoles. This process can be followed by N-alkylation to introduce the amine group . The reaction conditions typically involve heating the reactants in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave irradiation has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydrocyclopenta[b]indol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce fully saturated indole derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Therapeutic Agent Development
1,2,3,4-Tetrahydrocyclopenta[b]indol-6-amine serves as a scaffold for developing novel therapeutic agents targeting various diseases. Its structural properties allow for modifications that can enhance its pharmacological profile. Research indicates that compounds with similar structures may exhibit significant biological activities such as enzyme inhibition and receptor modulation.
Neuroprotective Properties
The compound is being explored for its potential neuroprotective and antidepressant properties. Studies suggest that it may interact with neurotransmitter systems, potentially leading to new treatments for neurological disorders .
Antimicrobial Activity
Recent studies have shown that derivatives of this compound exhibit antimicrobial properties. These compounds have been evaluated for their effectiveness against various bacterial strains, indicating potential applications in combating antibiotic-resistant infections .
Organic Synthesis Applications
Synthetic Routes
The synthesis of this compound typically involves several multi-step processes. Various synthetic methods have been reported in the literature that emphasize the versatility of starting materials and reaction conditions. These methods are critical for producing high yields and purity necessary for pharmaceutical applications .
Catalytic Reactions
This compound can also be used in organocatalytic reactions to construct complex organic molecules. For instance, Nazarov-type cyclization has been employed to create cyclopenta[b]indole scaffolds efficiently .
Biological Research Applications
Interaction Studies
Ongoing research focuses on the interactions of this compound with biological targets. Understanding these interactions is essential for elucidating the mechanism of action and therapeutic potential of this compound. Key areas of study include binding affinity to receptors involved in neurotransmission and cell proliferation.
Case Studies and Comparative Analysis
The following table summarizes notable structural comparisons with other compounds sharing similarities with this compound:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1,2,3,4-Tetrahydrocyclopenta[b]indole | Lacks an amine group | Exhibits anticancer properties |
| 7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole | Contains a fluorine substituent | Enhanced receptor binding affinity |
| Indole-3-carboxylic acid | Simple indole derivative | Known anti-inflammatory effects |
The specific functionalization of this compound with an amine group at the 6-position significantly influences its pharmacological profile compared to other similar compounds.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydrocyclopenta[b]indol-6-amine involves its interaction with molecular targets such as serotonin receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter levels in the central nervous system. This modulation can lead to various pharmacological effects, including antidepressant and anxiolytic activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Variations
Cyclopenta[b]indole Derivatives
Key analogs include:
Structural Insights :
- The cyclopentane ring in 1,2,3,4-tetrahydro derivatives adopts a shallow envelope conformation, with deviations up to 0.237 Å .
- Substituents like bromine or methoxy groups increase steric bulk and influence dihedral angles (e.g., 66.65° between trimethoxyphenyl and indole rings in ’s compound) .
Expanded Ring Systems
Functional Group Variations
Amine Positional Isomers
Physicochemical and Pharmacokinetic Comparisons
*Estimated based on structural analogs.
Q & A
Q. What synthetic methodologies are optimal for preparing 1,2,3,4-Tetrahydrocyclopenta[b]indol-6-amine?
Methodological Answer: The synthesis of this compound typically involves cyclization and functionalization steps. A general approach includes:
- Cyclopenta[b]indole core formation : Use Friedel-Crafts alkylation or Pictet-Spengler cyclization to construct the fused bicyclic system.
- Amine functionalization : Introduce the amine group at position 6 via nucleophilic substitution or reductive amination. For example, tetrahydrofuran (THF) and triethylamine (EtN) are effective solvents and bases for such reactions, as seen in analogous syntheses of tetrahydrocyclopenta[b]indole derivatives .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures high purity.
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | AlCl, CHCl, 0°C → RT | 65–75 | |
| Amination | NH, Pd/C, H (1 atm) | 50–60 | |
| Purification | Silica gel (EtOAc:hexane = 1:3) | >95% purity |
Q. How is the crystal structure of tetrahydrocyclopenta[b]indole derivatives analyzed?
Methodological Answer: X-ray crystallography is the gold standard. Key steps include:
- Data Collection : Use a Bruker APEX CCD diffractometer with MoKα radiation (λ = 0.71073 Å). For example, a related compound (CHNO) was analyzed at 100 K, yielding cell parameters a = 7.203 Å, b = 9.584 Å, c = 12.996 Å .
- Refinement : SHELX software (SHELXL for refinement, SHELXS for structure solution) resolves hydrogen bonding and conformational features. The fused ring system often adopts a shallow envelope conformation, with deviations of 0.237 Å from planarity .
- Validation : Check for R < 0.05 and completeness > 99% in the θ range (e.g., 2.6–38° ).
Q. Table 2: Crystallographic Data for a Representative Derivative
| Parameter | Value |
|---|---|
| Space Group | P1 |
| Z | 2 |
| R | 0.031 |
| Dihedral Angle (Fused vs. Substituent) | 66.65° |
| Planar Deviation (Methoxy Groups) | 0.052–0.176 Å |
Q. What analytical techniques validate the purity and structure of this compound?
Methodological Answer:
- Chromatography : HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves enantiomeric impurities.
- Spectroscopy :
- NMR : H and C NMR confirm regiochemistry (e.g., indole NH at δ 10.2 ppm, aromatic protons at δ 6.8–7.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H] calc. 243.1361, observed 243.1365) .
- Elemental Analysis : Match calculated vs. observed C, H, N content (±0.3%).
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound in pharmacological contexts?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., methoxy, halogen, or sulfonyl groups) at positions 3, 4, or 7. For instance, the para-methoxy group in 3-(3,4,5-trimethoxyphenyl) derivatives influences dihedral angles and bioactivity .
- Biological Assays : Test against target enzymes (e.g., cyclooxygenase-2) using fluorescence polarization or SPR. Laropiprant, a related compound, showed efficacy in dyslipidemia via prostaglandin D receptor antagonism .
- Data Correlation : Use multivariate regression to link structural parameters (e.g., dihedral angles, logP) to IC values.
Q. How can computational methods predict binding modes of this compound with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Glide. Input the crystal structure (e.g., PDB ID 6COX) and optimize ligand conformers with Gaussian 16 (B3LYP/6-31G*).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Monitor RMSD (<2.0 Å) and hydrogen bonds (e.g., between the amine group and Asp351 in COX-2).
- Free Energy Calculations : MM-PBSA or QM/MM methods quantify binding affinities (ΔG < −8 kcal/mol suggests strong binding).
Q. How to resolve contradictions in crystallographic and spectroscopic data for derivatives?
Methodological Answer:
- Conformational Flexibility : If NMR shows multiple rotamers but X-ray reveals a single conformation, perform variable-temperature NMR or DFT calculations (e.g., at the M06-2X/def2-TZVP level) to identify energy minima .
- Disordered Structures : For unresolved electron density in X-ray data, use SHELXL’s PART instruction to model disorder. Refine occupancy ratios iteratively .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R for overfitting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
